6-Chloro-2-phenylpyrimidine-4-carboxylic acid

CAS No.: 913952-59-7

Cat. No.: VC2927904

Molecular Formula: C11H7ClN2O2

Molecular Weight: 234.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 913952-59-7 |

|---|---|

| Molecular Formula | C11H7ClN2O2 |

| Molecular Weight | 234.64 g/mol |

| IUPAC Name | 6-chloro-2-phenylpyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H7ClN2O2/c12-9-6-8(11(15)16)13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16) |

| Standard InChI Key | OVZANHVNKPKFNF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)O |

Introduction

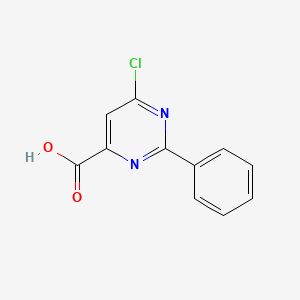

Chemical Properties and Structure

Basic Information

6-Chloro-2-phenylpyrimidine-4-carboxylic acid is characterized by specific chemical identifiers that establish its unique molecular identity. The table below summarizes its key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 913952-59-7 |

| Molecular Formula | C₁₁H₇ClN₂O₂ |

| Molecular Weight | 234.64 g/mol |

| IUPAC Name | 6-chloro-2-phenylpyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H7ClN2O2/c12-9-6-8(11(15)16)13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16) |

| Standard InChIKey | OVZANHVNKPKFNF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)O |

| PubChem Compound ID | 57431698 |

The compound contains 11 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms, forming a complex heterocyclic structure.

Structural Characteristics

The structural framework of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid is defined by several key features:

-

A pyrimidine core ring system containing two nitrogen atoms at positions 1 and 3

-

A chlorine atom attached to the 6-position of the pyrimidine ring, which enhances its ability to interact with specific biological targets

-

A phenyl group at the 2-position, providing hydrophobic interactions in biological environments

-

A carboxylic acid functional group at the 4-position, enabling hydrogen bonding and acid-base interactions

This combination of structural elements creates a molecule with distinct electronic and spatial properties that determine its chemical reactivity and potential biological activities. The presence of both hydrophobic (phenyl group) and hydrophilic (carboxylic acid) moieties confers amphipathic characteristics to the compound, which is often advantageous for drug-like properties.

Physical Properties

Though specific physical property data is limited in the available research, based on its structure, 6-Chloro-2-phenylpyrimidine-4-carboxylic acid likely exists as a crystalline solid at room temperature. The carboxylic acid group contributes to its acidic nature, making it soluble in basic solutions through salt formation. The compound likely exhibits limited water solubility due to the presence of the phenyl and pyrimidine rings, but would demonstrate better solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or alcohols.

Synthesis Methods

Laboratory Synthesis

The synthesis of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid typically involves several chemical transformations. One common synthetic route described in the literature involves the chlorination of 6-phenylpyrimidine-4-carboxylic acid using thionyl chloride in the presence of a base like pyridine. This reaction is typically conducted under reflux conditions to enhance yield and purity.

The general synthetic approach may follow these steps:

-

Preparation of a suitable pyrimidine precursor containing the phenyl group at position 2

-

Introduction of the carboxylic acid functionality at position 4

-

Chlorination at position 6 using appropriate chlorinating agents

Alternative synthetic routes may involve starting with differently substituted pyrimidines and introducing the functional groups in varying sequences depending on availability of starting materials and desired reaction efficiencies.

Applications in Research

Medicinal Chemistry Applications

6-Chloro-2-phenylpyrimidine-4-carboxylic acid has emerged as a significant compound in medicinal chemistry research due to its heterocyclic structure that provides a versatile scaffold for drug development. Its applications in medicinal chemistry include:

-

Serving as a building block or intermediate in the synthesis of more complex pharmaceutical compounds

-

Functioning as a potential pharmacophore in drug discovery programs

-

Acting as a template for structure-activity relationship studies

The pyrimidine core is prevalent in many bioactive compounds, and the specific substitution pattern in 6-Chloro-2-phenylpyrimidine-4-carboxylic acid makes it particularly useful for targeting certain biological receptors and enzymes.

Pharmaceutical Research

Research indicates that 6-Chloro-2-phenylpyrimidine-4-carboxylic acid and its derivatives demonstrate promise in pharmaceutical applications, particularly in the following therapeutic areas:

-

Antimicrobial agents: The compound's structure allows for interactions with microbial targets, potentially disrupting essential cellular processes

-

Anti-inflammatory compounds: Derivatives may modulate inflammatory pathways by interacting with specific enzymes or receptors

-

Cancer therapeutics: Research suggests interaction with enzymes involved in cancer metabolism, making it a compound of interest in oncology research

Patent literature further suggests its utility as a precursor in developing phosphonic acid derivatives potentially useful as P2Y12 receptor antagonists, which may have applications in cardiovascular medicine .

Derivatives and Related Compounds

Key Derivatives

Several important derivatives of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid have been reported in the literature, with modifications aimed at enhancing specific properties or biological activities:

-

Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate: This ester derivative is synthesized through the esterification of the parent carboxylic acid with methanol. It offers enhanced lipophilicity and different pharmacokinetic properties compared to the parent compound.

-

Amino-substituted derivatives: Replacement of the chlorine atom with various amine groups creates compounds with different hydrogen-bonding capabilities and biological activities.

-

Phosphonic acid derivatives: As indicated in patent literature, the compound serves as a precursor for more complex molecules containing phosphonic acid moieties that may have specific therapeutic applications .

These derivatives expand the chemical space around the core structure, providing opportunities for optimizing properties relevant to drug development such as potency, selectivity, and pharmacokinetics.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving 6-Chloro-2-phenylpyrimidine-4-carboxylic acid and its derivatives have provided insights into how structural modifications affect biological activity. While specific SAR data is limited in the available research, general principles can be inferred:

-

The chlorine atom at position 6 likely contributes to binding affinity through halogen bonding or by influencing the electronic distribution in the molecule

-

The phenyl group at position 2 provides hydrophobic interactions critical for target binding

-

The carboxylic acid at position 4 offers opportunities for hydrogen bonding and ionic interactions with target proteins

These structure-activity insights guide the rational design of new derivatives with potentially enhanced biological activities or improved pharmacological properties.

Analytical Methods

Characterization Techniques

Several analytical techniques are commonly employed for the characterization and structural confirmation of 6-Chloro-2-phenylpyrimidine-4-carboxylic acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the arrangement of atoms and bonds in the molecule

-

Mass Spectrometry (MS): Useful for confirming molecular weight and fragmentation patterns characteristic of the compound

-

Infrared (IR) Spectroscopy: Identifies functional groups, particularly the carboxylic acid moiety

-

X-ray Crystallography: Provides precise three-dimensional structural information when crystalline samples are available

These techniques collectively provide complementary information that ensures accurate structural elucidation and confirmation of compound identity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume